molecular formula C16H23Cl3N2O2 B4635094 1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride

1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride

Cat. No.: B4635094
M. Wt: 381.7 g/mol
InChI Key: HDVZNLGYZPHJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride is a complex organic compound that features a furan ring, a chlorophenyl group, and an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Amination: The amino groups are introduced through nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Formation of the Amino Alcohol: The final step involves the formation of the amino alcohol through reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)propan-2-ol: This compound shares the furan ring and propanol structure but lacks the chlorophenyl and amino groups.

    1-(2-Chlorophenyl)ethanone: This compound contains the chlorophenyl group but differs in its overall structure and functional groups.

Uniqueness

1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the furan ring and the chlorophenyl group, along with the amino alcohol structure, distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2.2ClH/c1-12(20)10-18-7-8-19-11-15-5-6-16(21-15)13-3-2-4-14(17)9-13;;/h2-6,9,12,18-20H,7-8,10-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVZNLGYZPHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.